![molecular formula C13H14FeSi B587752 Methyl Vinyl[1]sila Ferrocenophane CAS No. 155892-90-3](/img/structure/B587752.png)
Methyl Vinyl[1]sila Ferrocenophane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Vinyl1sila Ferrocenophane is a biochemical compound with the molecular formula C13H14FeSi and a molecular weight of 254.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of Methyl Vinyl1sila Ferrocenophane involves complex chemical reactions. A study on the synthesis and electrochemistry of high molecular weight poly (ferrocenediyl-silanes) provides insights into the synthesis process .Molecular Structure Analysis
The molecular structure of Methyl Vinyl1sila Ferrocenophane is represented by the formula C13H14FeSi . More detailed structural analysis can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving Methyl Vinyl1sila Ferrocenophane are complex and involve multiple steps. A study on the reactivity at the silicon bridge in sila1ferrocenophanes provides insights into these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl Vinyl1sila Ferrocenophane include its molecular weight and formula . More detailed properties can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Methyl vinylsila ferrocenophane derivatives have been explored for their unique structural and synthetic capabilities. Majchrzak et al. (2005) demonstrated the highly selective synthesis and structural characterization of bis(silyl)-[3]-ferrocenophane derivatives through ring-closing silylative coupling, facilitated by ruthenium hydride complexes. This method allows for the regioselective and quantitative production of disilacyclic products with unique exo-methylene and cis-vinylene bonds between silicon atoms, which are difficult to achieve through other synthetic routes. The structural integrity of these derivatives was confirmed using NMR and X-ray crystal structure methods, showcasing their potential for advanced material science applications (Majchrzak, Marciniec, Kubicki, & Pawełczyk, 2005).
Organometallic Polyelectrolytes and Layer-By-Layer Deposition
Hempenius et al. (2001) explored the synthesis and characterization of water-soluble poly(ferrocenylsilane) polycations, derived from the novel [1]ferrocenophane. The subsequent application of these polycations in electrostatic layer-by-layer self-assembly to form organometallic multilayers on quartz surfaces opens new avenues for the development of advanced coating and thin-film technologies. The process is characterized by UV/Vis absorption spectroscopy and XPS, highlighting its potential for creating novel organometallic composite materials (Hempenius, Robins, Lammertink, & Vancso, 2001).
Hydrophilic and Water-Soluble Polyferrocenylsilanes
The development of hydrophilic and water-soluble poly(ferrocenylsilanes) by Power-Billard and Manners (2000) represents a significant advancement in the field of polymer science. These novel materials are synthesized through ambient temperature transition-metal catalyzed ring-opening polymerization, producing polymers that are potentially useful for a wide range of applications, from biomedical to environmental engineering. Their ability to undergo transition-metal catalyzed ring-opening polymerization paves the way for the creation of materials with tailored properties for specific applications (Power-Billard & Manners, 2000).
Applications in Materials Science and Nanostructure
Polyferrocenylsilanes (PFS) have been recognized for their potential in materials science, self-assembly, and nanostructure applications. Kulbaba and Manners (2001) discussed the broad scope of these materials, highlighting their role in supramolecular science and their applications in creating nanostructures. The controlled polymer architectures afforded by living anionic and transition metal-catalyzed ring-opening polymerization methodologies enable the development of homopolymers and block copolymers with unique properties. These materials offer exciting opportunities for the creation of new nanostructured materials with applications ranging from electronics to catalysis (Kulbaba & Manners, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
di(cyclopenta-1,3-dien-1-yl)-ethenyl-methylsilane;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si.Fe/c1-3-14(2,12-8-4-5-9-12)13-10-6-7-11-13;/h3-7H,1,8,10H2,2H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQZXFFUMIQEIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=[C-]C=CC1)C2=[C-]C=CC2.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Vinyl[1]sila Ferrocenophane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
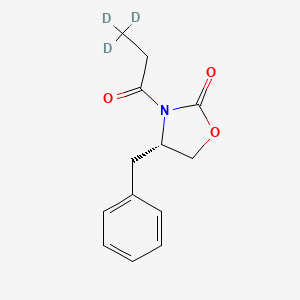
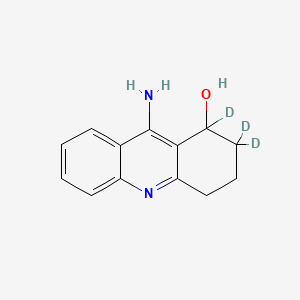

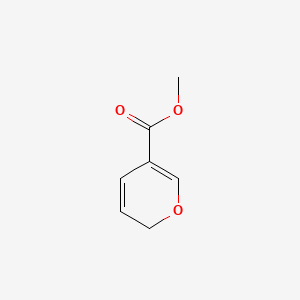
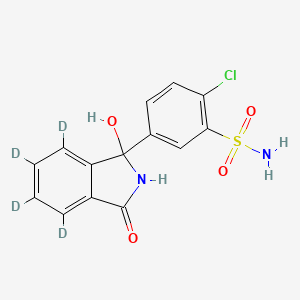
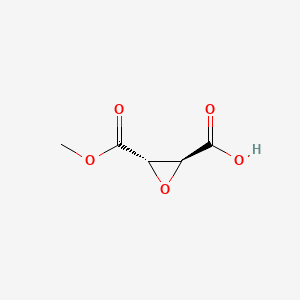
![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)
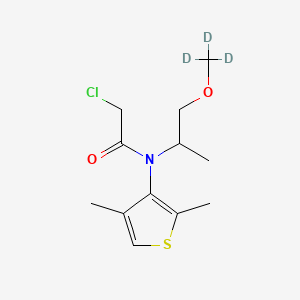

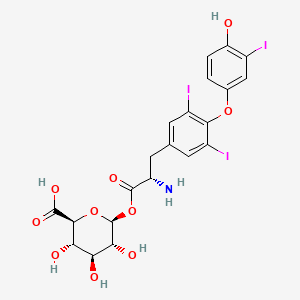
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)